(-)2-epi-5-Deoxy-strigol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

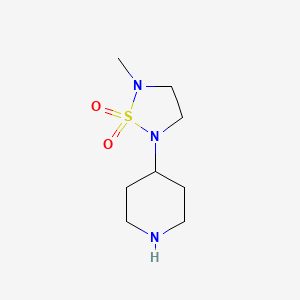

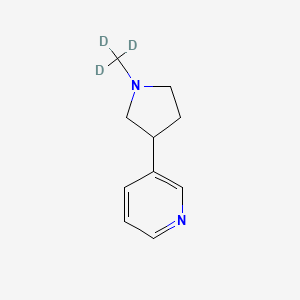

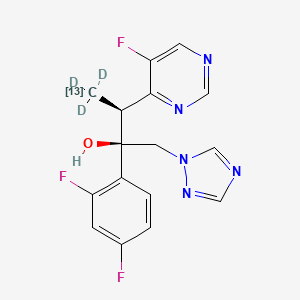

(-)2-epi-5-Deoxy-strigol: is a member of the strigolactone family, a group of carotenoid-derived terpenoid lactones. Strigolactones are plant hormones that play a crucial role in regulating plant growth and development, particularly in inhibiting shoot branching and promoting symbiotic relationships with arbuscular mycorrhizal fungi . These compounds were initially identified as germination stimulants for parasitic plants like Striga and Orobanche .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (-)2-epi-5-Deoxy-strigol involves several steps, starting from simple organic molecules. The key steps include the formation of the tricyclic ABC ring system and the attachment of the butenolide D-ring. The synthesis typically involves the use of reagents like ethyl acetate and controlled temperature conditions to ensure the stability of the compound .

Industrial Production Methods: Industrial production of strigolactones, including this compound, is still in the research phase. The complexity of the synthesis and the low natural abundance of these compounds make large-scale production challenging. advances in synthetic biology and metabolic engineering hold promise for more efficient production methods in the future .

Análisis De Reacciones Químicas

Types of Reactions: (-)2-epi-5-Deoxy-strigol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include cytochrome P450 enzymes, which catalyze the oxidation of the compound, and various organic solvents like acetonitrile and acetone . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and reactivity of the compound .

Major Products: The major products formed from these reactions include various strigolactone analogs, which have different biological activities and applications. For example, the oxidation of this compound can produce orobanchol, another strigolactone with distinct biological properties .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (-)2-epi-5-Deoxy-strigol is used as a model compound to study the synthesis and reactivity of strigolactones. Researchers use it to develop new synthetic methods and to understand the structure-activity relationships of these compounds .

Biology: In biology, this compound is studied for its role in plant growth regulation and its interactions with parasitic plants and symbiotic fungi. It is used to investigate the molecular mechanisms underlying these interactions and to develop strategies for controlling parasitic plant infestations .

Medicine: Although the primary applications of this compound are in plant sciences, there is growing interest in its potential medicinal properties. Some studies suggest that strigolactones may have anti-cancer and anti-inflammatory activities, making them promising candidates for drug development .

Industry: In industry, this compound is used in agriculture to enhance crop growth and yield. It is applied to crops to promote symbiotic relationships with mycorrhizal fungi, which improve nutrient uptake and stress tolerance .

Mecanismo De Acción

The mechanism of action of (-)2-epi-5-Deoxy-strigol involves its interaction with specific receptors in plants. These receptors, such as the D14 protein, perceive the presence of strigolactones and trigger a signaling cascade that regulates gene expression and plant development . The compound also interacts with receptors in parasitic plants, stimulating their seed germination and facilitating their attachment to host plants .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to (-)2-epi-5-Deoxy-strigol include other strigolactones like strigol, orobanchol, and 4-deoxyorobanchol . These compounds share a similar core structure but differ in their side chains and stereochemistry, leading to variations in their biological activities .

Uniqueness: What sets this compound apart from other strigolactones is its specific stereochemistry, which influences its interaction with receptors and its biological activity. This unique configuration makes it a valuable tool for studying the structure-activity relationships of strigolactones and for developing new applications in agriculture and medicine .

Propiedades

Fórmula molecular |

C19H22O5 |

|---|---|

Peso molecular |

330.4 g/mol |

Nombre IUPAC |

(3E,3aS,8bR)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |

InChI |

InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14+,16+/m0/s1 |

Clave InChI |

QXTUQXRFEBHUBA-OHYDKCKCSA-N |

SMILES isomérico |

CC1=C[C@@H](OC1=O)O/C=C/2\[C@@H]3CC4=C([C@@H]3OC2=O)C(CCC4)(C)C |

SMILES canónico |

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-methyloxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15294535.png)

![3-Amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15294551.png)

![(2S)-2-(2-chlorophenyl)-2-(5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-5-yl)acetic acid](/img/structure/B15294592.png)

![4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B15294599.png)

![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)